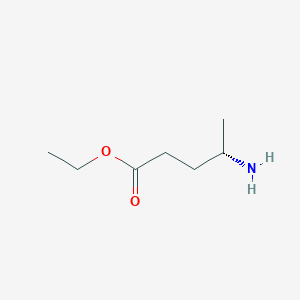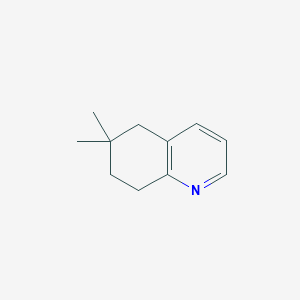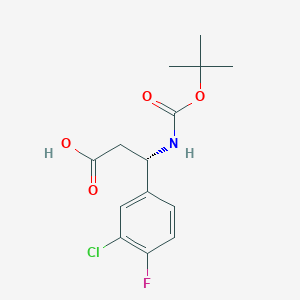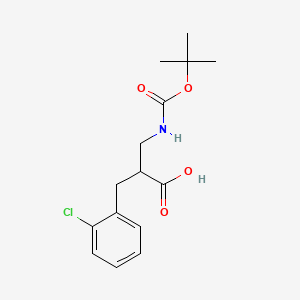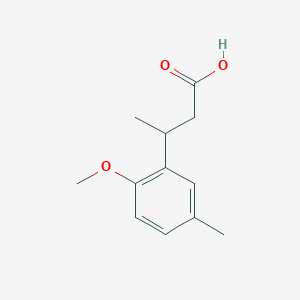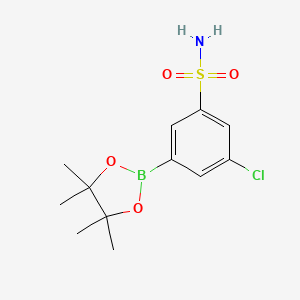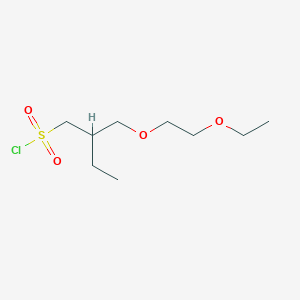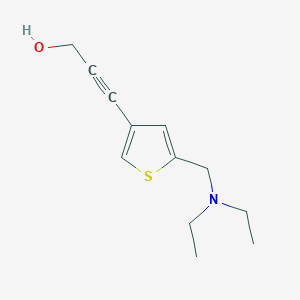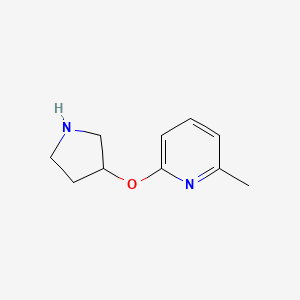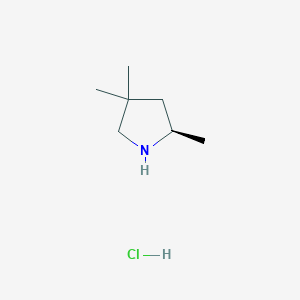
(2R)-2,4,4-trimethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,4,4-trimethylpyrrolidine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of pharmaceuticals and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4,4-trimethylpyrrolidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic deracemisation methods has also been explored to produce enantiomerically pure amines, which are crucial for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,4,4-trimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
(2R)-2,4,4-trimethylpyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2,4,4-trimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2R)-2,4,4-trimethylpyrrolidine hydrochloride include other chiral amines and pyrrolidine derivatives, such as:
- (2R,6R)-hydroxynorketamine
- (2R)-2-aminopropanamide hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration and the presence of three methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other specialized applications .
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
(2R)-2,4,4-trimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
Clé InChI |
BPCCAZVJDWGUNO-FYZOBXCZSA-N |
SMILES isomérique |
C[C@@H]1CC(CN1)(C)C.Cl |
SMILES canonique |
CC1CC(CN1)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
